3-Bromo-5-isopropoxypyridine
Overview
Description
The compound "3-Bromo-5-isopropoxypyridine" is not directly mentioned in the provided papers. However, the papers discuss various brominated pyridine derivatives, which are valuable in medicinal chemistry and as intermediates in organic synthesis. These compounds, including 2-bromo-6-isocyanopyridine, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, and others, exhibit a range of reactivities and can be used to synthesize complex molecules with potential biological activities .
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through different methods. For instance, 2-bromo-6-isocyanopyridine is highlighted for its stability and synthetic efficiency, making it a suitable reagent for multicomponent chemistry . Another example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves regioselective substitution reactions and has been used to create antagonists for dopamine and serotonin receptors . These methods demonstrate the versatility of brominated pyridines in synthesizing biologically active compounds.
Molecular Structure Analysis
The molecular structure and electronic properties of brominated pyridines have been studied using various spectroscopic and computational methods. For example, quantum mechanical and spectroscopic studies of 2-Amino-3-bromo-5-nitropyridine provide insights into its molecular geometry, vibrational frequencies, and electronic characteristics . Such analyses are crucial for understanding the reactivity and potential applications of these compounds in fields like non-linear optics (NLO) and as inhibitors for specific proteins .
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions. The reactivity of bromine atoms in these compounds is significant for further functionalization. For instance, 3,5-dibromopyridine can be converted into 3-acetylamino-5-ethoxypyridine through nucleophilic substitution and acetylation reactions . Additionally, the amination of bromo-derivatives of pyridines has been studied, revealing potential intermediates and byproducts that inform the understanding of reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structures. For example, the thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have been studied for different temperatures, providing valuable information for practical applications . The luminescence behaviors of lanthanide complexes with brominated pyridines have also been characterized, indicating their potential use in luminescent materials .
Scientific Research Applications
Halogen Migration in Derivatives
- Migration of Halogen Atoms : Research on halogen derivatives of pyridines, including 3-bromo-5-isopropoxypyridine, reveals interesting patterns in the migration of halogen atoms. This migration can lead to various structural transformations, contributing to the synthesis of diverse compounds (Hertog & Schogt, 2010).
Synthesis of Antiviral Compounds
- Synthesis and Antiviral Activity : Derivatives of 3-bromo-5-isopropoxypyridine have been studied for their potential in synthesizing antiviral compounds, particularly in the context of uridine analogues (Shealy, O'dell, Shannon & Arnett, 1983).
Halogen-rich Intermediates in Medicinal Chemistry
- Halogen-rich Intermediates for Pyridine Synthesis : The compound is a valuable building block in medicinal chemistry, especially for creating pentasubstituted pyridines with desired functionalities (Wu, Porter, Frennesson & Saulnier, 2022).
Amination Reactions
- Amination of Bromo-Derivatives : 3-bromo-5-isopropoxypyridine is involved in complex amination reactions, leading to the formation of various pyridine compounds. These reactions can involve intermediates such as pyridynes (Pieterse & Hertog, 2010).
Synthesis of Metal-complexing Molecular Rods
- Preparation for Metal-complexing Molecular Rods : The brominated derivatives of pyridines, including 3-bromo-5-isopropoxypyridine, are utilized in the synthesis of metal-complexing molecular rods, which have applications in various fields of chemistry (Schwab, Fleischer & Michl, 2002).
Safety And Hazards
The safety information available indicates that 3-Bromo-5-isopropoxypyridine is potentially dangerous. It has been assigned the hazard statements H227, H302, H311+H331, H315, H319, and H335 . These statements indicate that the compound is combustible and can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
3-bromo-5-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEHPOZWQJRWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442096 | |
Record name | 3-bromo-5-isopropoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-isopropoxypyridine | |
CAS RN |
212332-40-6 | |
Record name | 3-bromo-5-isopropoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(propan-2-yloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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